molecular formula C20H29N3O2 B2722309 N1-cyclopentyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955773-90-7

N1-cyclopentyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2722309
CAS No.: 955773-90-7
M. Wt: 343.471
InChI Key: ZNNPAMFFSVCNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O2 and its molecular weight is 343.471. The purity is usually 95%.
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Scientific Research Applications

Tetrahydroquinoline Derivatives in Medical Research

Tetrahydroquinoline derivatives are studied extensively for their pharmacological properties, including potential applications in treating neurological disorders and cancer. For example, derivatives have been synthesized for the inhibition of enzymes and receptors associated with Alzheimer’s disease, demonstrating the capacity for designing multifunctional agents targeting neurodegenerative conditions (Czarnecka et al., 2019). Furthermore, tetrahydroquinoline compounds have been evaluated for their antimicrobial activities, highlighting their relevance in addressing infectious diseases and contributing to the development of new antimicrobial agents (Ahmed et al., 2006).

Tetrahydroquinoline and Cancer Research

Specific tetrahydroquinoline derivatives have been synthesized and tested for their anticancer properties. Research on novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates, for example, has shown moderate to high levels of antitumor activities against various cancer cell lines, indicating the potential of such compounds in oncology research and therapy (Fang et al., 2016).

Tetrahydroquinoline in Chemical Synthesis

The versatility of tetrahydroquinoline derivatives is also evident in their use in chemical synthesis. The Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds demonstrates the application of tetrahydroquinoline derivatives in complex chemical reactions, providing a foundation for the development of novel compounds with potential industrial and pharmacological applications (Shi et al., 2013).

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-2-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-19(24)20(25)22-17-7-3-4-8-17/h9-10,14,17H,2-8,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNPAMFFSVCNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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